PHD1 Inhibition Potency vs. Pan-Inhibitors
Phd-1-IN-1 demonstrates an IC50 of 0.034 μM (34 nM) against PHD1 in a biochemical activity assay [1]. This represents a significant potency improvement over the pan-inhibitor Molidustat (BAY 85-3934), which exhibits an IC50 of 0.48 μM (480 nM) for PHD1 . The difference is a 14.1-fold increase in potency for Phd-1-IN-1. Furthermore, Phd-1-IN-1's potency is comparable to, and in some cases exceeds, that of other advanced PHD inhibitors like TP0463518 (PHD1 IC50 = 18 nM) and Daprodustat (PHD1 IC50 = 3.5 nM), while offering a unique binding mechanism .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.034 μM (34 nM) |
| Comparator Or Baseline | Molidustat: 0.48 μM (480 nM) |
| Quantified Difference | 14.1-fold more potent |
| Conditions | PHD1 enzyme activity assay (recombinant protein) |
Why This Matters
Higher potency enables lower working concentrations in cellular and in vivo assays, reducing the risk of off-target effects and improving the therapeutic window for target validation studies.
- [1] Ahmed S, et al. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. J Med Chem. 2017 Jul 13;60(13):5663-5672. View Source
